Ethyl 2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
Description
This compound belongs to the spiro heterocyclic family, characterized by a fused benzo[e]pyrazolo[1,5-c][1,3]oxazine core linked to a piperidine ring via a spiro carbon. Such spiro compounds are often synthesized via microwave-assisted methods to improve yield and efficiency .
Properties
IUPAC Name |
ethyl 2-(3-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-2-29-22(28)25-12-10-23(11-13-25)26-20(18-8-3-4-9-21(18)30-23)15-19(24-26)16-6-5-7-17(27)14-16/h3-9,14,20,27H,2,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJNDMXLSGUPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC(=CC=C4)O)C5=CC=CC=C5O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 364.448 g/mol. It features a unique spiro structure that combines elements of pyrazole and oxazine, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Research has shown that pyrazole derivatives can inhibit the growth of various bacterial strains, demonstrating their potential as antibacterial agents .
- Antifungal Properties : Some studies have reported antifungal activity against common pathogens, suggesting that this compound may also possess similar properties .
Anti-inflammatory Activity
Compounds with similar structures have been linked to anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that this compound may also exert anti-inflammatory effects.
Study 1: Synthesis and Biological Evaluation
A study focused on the synthesis of various pyrazole derivatives reported that certain modifications led to enhanced biological activity. The synthesized compounds were tested for their antibacterial and antifungal activities against multiple strains. Results indicated that specific structural features significantly influenced their efficacy .
Study 2: Mechanistic Insights
Another research effort investigated the mechanism of action for similar compounds. It was found that they could modulate signaling pathways involved in inflammation and microbial resistance. This suggests a multifaceted approach to their therapeutic potential .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antibacterial | Inhibits growth of various bacterial strains; potential as antibacterial agents. |
| Antifungal | Demonstrated activity against common fungal pathogens. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; potential therapeutic applications in inflammatory diseases. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
*Inferred based on structural similarity to ; exact data unavailable.
Key Observations :
Substituent Effects: The target compound’s 3-hydroxyphenyl group (vs. 2-hydroxyphenyl in ) may enhance hydrogen bonding and solubility compared to analogs with methoxy or non-polar substituents (e.g., ).
Lipophilicity : The high logP (~4.69) suggests superior membrane permeability but lower aqueous solubility, a trait shared with but distinct from less lipophilic analogs like (logP 2.45).
Key Observations :
- Microwave synthesis (e.g., ) significantly improves yields (>80%) and reduces reaction times compared to conventional methods (60–70% yields in 12+ hours for ).
- Acid catalysts (e.g., PTSA , TFA ) are critical for cyclization in spiro systems.
Table 3: Bioactivity Comparisons
Key Observations :
- The target compound’s structural analogs (e.g., ) exhibit potent antimicrobial activity (MIC 50 μg/mL), likely due to the spiro system’s ability to intercalate into microbial membranes.
- Piperazine/piperidine derivatives (e.g., ) are often explored for CNS applications, whereas pyrazolo-pyrimidines (e.g., ) target kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
